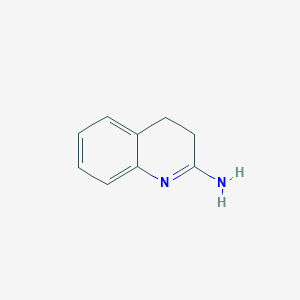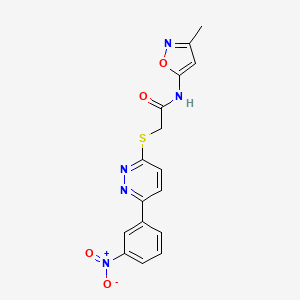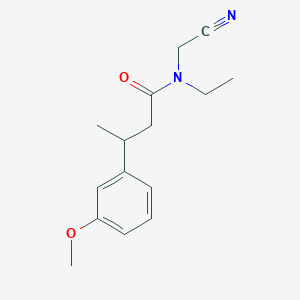
3,4-Dihydroquinolin-2-amine
Übersicht
Beschreibung
3,4-Dihydro-1H-chinolin-(2E)-ylidenamin ist eine heterocyclische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden umfassend auf ihre potenziellen Anwendungen in der pharmazeutischen Chemie untersucht. Die Struktur von 3,4-Dihydro-1H-chinolin-(2E)-ylidenamin besteht aus einem Chinolinkern mit einer Dihydro- und Ylidenamin-Substitution, die der Verbindung einzigartige chemische Eigenschaften verleiht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dihydro-1H-chinolin-(2E)-ylidenamin kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Reaktion von 2-Alkinylanilinen mit Ketonen in Gegenwart von Brønsted-Säure- oder Lewis-Säure-Katalysatoren . Beispielsweise führt die Reaktion von 2-Ethinylanilinen mit Ketonen in Gegenwart von p-Toluolsulfonsäure-Monohydrat in Ethanol unter Rückflussbedingungen zu den gewünschten Chinolinderivaten . Ein weiterer Ansatz beinhaltet die Verwendung von FeCl3 als Katalysator in Toluol bei erhöhten Temperaturen .
Industrielle Produktionsmethoden
Die industrielle Produktion von 3,4-Dihydro-1H-chinolin-(2E)-ylidenamin beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Wahl der Katalysatoren, Lösungsmittel und Reaktionsparameter ist entscheidend für eine effiziente Produktion. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um den Produktionsprozess zu optimieren und Abfall zu minimieren.
Wirkmechanismus
Target of Action
The primary target of 2-Amino-3,4-dihydroquinoline is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme located in the outer mitochondrial membrane and plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
2-Amino-3,4-dihydroquinoline, carrying a free amine group in its molecule, interacts with MAO-B in a competitive and reversible manner . This suggests that the compound may interact with the active site channel of the enzyme . Other derivatives of 2-Amino-3,4-dihydroquinoline inhibit MAO-B non-competitively and irreversibly, suggesting that these compounds may interact with another hydrophobic binding region outside of the active site of the enzyme .
Biochemical Pathways
The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline affects the metabolic pathways of monoamine neurotransmitters . By inhibiting MAO-B, the compound prevents the breakdown of these neurotransmitters, leading to increased levels in the brain. This can have various downstream effects, potentially influencing mood, cognition, and motor control.
Pharmacokinetics
The compound’s interaction with mao-b suggests it is able to cross the blood-brain barrier and exert its effects within the central nervous system .
Result of Action
The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline leads to increased levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially influencing neurological and psychological processes.
Biochemische Analyse
Biochemical Properties
2-Amino-3,4-dihydroquinoline has been found to exhibit inhibitory activities against monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . The compound, which carries a free amine group in the molecule, has been shown to inhibit rat liver MAO-B competitively and reversibly, suggesting that this relatively small compound may interact with the active site channel of the enzyme .
Cellular Effects
The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline can have significant effects on various types of cells and cellular processes. By inhibiting MAO-B, 2-Amino-3,4-dihydroquinoline can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3,4-dihydroquinoline involves its interaction with the active site channel of the MAO-B enzyme. This interaction is thought to be competitive and reversible, suggesting that 2-Amino-3,4-dihydroquinoline can bind to the same site as the enzyme’s substrates, thereby inhibiting the enzyme’s activity .
Metabolic Pathways
Given its inhibitory activity against MAO-B, it may play a role in the metabolism of monoamine neurotransmitters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For example, the reaction of 2-ethynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate in ethanol at reflux conditions yields the desired quinoline derivatives . Another approach involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and minimize waste.
Analyse Chemischer Reaktionen
Reaktionstypen
3,4-Dihydro-1H-chinolin-(2E)-ylidenamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-2-on-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ylidenamingruppe in ein Amin umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinkern einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolinderivate, die je nach Art der Substituenten unterschiedliche biologische und chemische Eigenschaften aufweisen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3,4-Dihydro-1H-chinolin-(2E)-ylidenamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise wirkt es als Inhibitor der Aldosteron-Synthase (CYP11B2), die die Umwandlung von 11-Desoxycorticosteron in Aldosteron katalysiert . Durch die Hemmung dieses Enzyms kann die Verbindung möglicherweise erhöhte Aldosteron-Spiegel senken, die mit Bluthochdruck und Herzinsuffizienz verbunden sind.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Amino-3,4-dihydro-1H-chinolin-2-on: Diese Verbindung ist strukturell ähnlich und wurde auf ihre inhibitorischen Wirkungen auf Carboanhydrasen untersucht.
8-Hydroxy-3,4-dihydro-1H-chinolin-2-on: Ein weiteres Derivat mit potenziellen biologischen Aktivitäten.
Einzigartigkeit
3,4-Dihydro-1H-chinolin-(2E)-ylidenamin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, die Aldosteron-Synthase zu hemmen, unterscheidet es von anderen Chinolinderivaten und macht es zu einer wertvollen Verbindung für die Forschung zu Herz-Kreislauf-Erkrankungen.
Eigenschaften
IUPAC Name |
3,4-dihydroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREBANHDFAXBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2808034.png)

![N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2808038.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2808043.png)
![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)
![4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B2808045.png)

![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)


![4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2808052.png)
![7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2808053.png)
